

physical and chemical properties of Thalrugosaminine

Author: BenchChem Technical Support Team. Date: December 2025

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Thalrugosaminine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosaminine is a benzylisoquinoline alkaloid naturally occurring in various species of the Thalictrum genus. This document provides a comprehensive overview of the known physical and chemical properties of **Thalrugosaminine**. It includes a summary of its physicochemical data, general experimental protocols for its isolation and the evaluation of its antibacterial activity, and a discussion on the potential mechanisms of action for this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Thalrugosaminine is a complex alkaloid with the following properties:



Property	Value	Source(s)
CAS Number	22226-73-9	[1][2][3]
Molecular Formula	C39H44N2O7	[1][3]
Molecular Weight	652.78 g/mol	[1]
Synonyms	5-O-Methylthalisopine; 12'-O- Methylthaligosinine; O,O- Dimethylthalisopidine	[2]
Botanical Source	Thalictrum minus, Thalictrum foliolosum, Thalictrum cultratum, Thalictrum deciternatum	[1][3]
Solubility	Soluble in DMSO. To enhance solubility, heating to 37°C and sonication are recommended.	[1]
Storage	Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.	[1]

Note: Specific data for melting point and boiling point are not readily available in the reviewed literature.

Spectral Data

Detailed experimental spectra for **Thalrugosaminine** are not widely published. However, the structural elucidation of this and similar alkaloids relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics based on its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: The proton NMR spectrum of **Thalrugosaminine** is expected to be complex due to the large number of protons in varied chemical environments. Key signals would likely include:
 - Aromatic protons in the downfield region.
 - Signals for methoxy (O-CH₃) and N-methyl (N-CH₃) groups.
 - A complex series of signals in the aliphatic region corresponding to the methylene and methine protons of the benzylisoquinoline core.
- ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 39 carbon atoms. Expected chemical shifts would include:
 - Signals for aromatic and olefinic carbons.
 - Resonances for carbons of the methoxy and N-methyl groups.
 - Upfield signals for the sp³-hybridized carbons of the alkaloid skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Thalrugosaminine** would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

- C-H stretching: for aromatic and aliphatic C-H bonds.
- C=C stretching: for the aromatic rings.
- C-O stretching: for the ether linkages of the methoxy groups.
- C-N stretching: for the tertiary amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Thalrugosaminine**.



- Molecular Ion Peak: An exact mass measurement would confirm the molecular formula C₃₉H₄₄N₂O₇.
- Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information, likely involving cleavages of the isoquinoline ring system and loss of substituent groups.

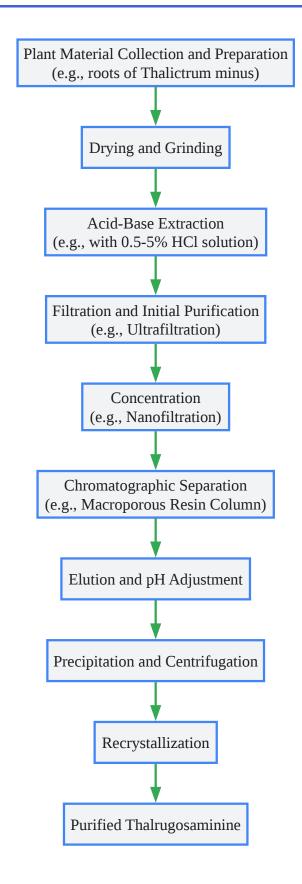
Experimental Protocols

The following sections outline general methodologies that can be adapted for the study of **Thalrugosaminine**.

Isolation of Thalrugosaminine from Thalictrum minus

The isolation of alkaloids from plant material is a multi-step process. A general workflow is presented below.





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Caption: General workflow for the isolation of alkaloids from Thalictrum species[4].



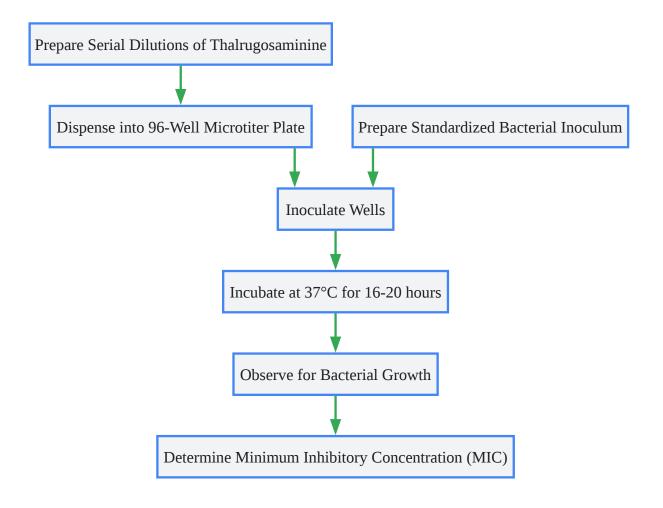
A typical isolation protocol involves the following steps[4][5]:

- Plant Material Preparation: The roots of Thalictrum minus are collected, dried, and ground into a fine powder.
- Extraction: The powdered material is subjected to percolation extraction with a dilute acidic solution (e.g., 0.5-5% hydrochloric acid) to protonate and solubilize the alkaloids.
- Initial Purification: The acidic extract is filtered and may be subjected to ultrafiltration to remove larger molecules.
- Concentration: The filtrate can be concentrated using techniques like nanofiltration.
- Chromatography: The concentrated extract is passed through a macroporous resin column. The column is washed with water.
- Elution and Precipitation: The alkaloids are eluted, and the pH of the eluate is adjusted to 8-10 with a base (e.g., ammonia water) to precipitate the free alkaloids.
- Collection and Dissolution: The precipitate is collected by centrifugation and redissolved in a solvent like methanol.
- Decolorization and Crystallization: The solution may be treated with activated carbon for decolorization, followed by cold crystallization.
- Recrystallization: The crude crystals are further purified by recrystallization from a suitable solvent system (e.g., ethanol solution) to yield pure **Thalrugosaminine**.

Antibacterial Susceptibility Testing

The antibacterial activity of **Thalrugosaminine** can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).





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Caption: Workflow for the broth microdilution antibacterial susceptibility test[6][7][8][9][10].

The general protocol is as follows[6][7][8][9][10]:

- Preparation of **Thalrugosaminine** Solutions: A stock solution of **Thalrugosaminine** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
- Dispensing into Microtiter Plate: The different dilutions of **Thalrugosaminine** are dispensed into the wells of a 96-well microtiter plate. A growth control well (broth and bacteria, no compound) and a sterility control well (broth only) are also included.



- Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
- Inoculation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at 37°C for 16-20 hours.
- Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of **Thalrugosaminine** that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action Antibacterial Activity

Thalrugosaminine has demonstrated good antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values in the range of 64-128 µg/ml[1].

Mechanism of Action

The precise mechanism of antibacterial action for **Thalrugosaminine** has not been fully elucidated. However, as a benzylisoquinoline alkaloid, its activity may be attributed to several mechanisms common to this class of compounds[11][12][13][14]:

- Cell Wall and Membrane Disruption: These alkaloids can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.
- Inhibition of Nucleic Acid and Protein Synthesis: Some benzylisoquinoline alkaloids have been shown to inhibit bacterial DNA and protein synthesis.
- Enzyme Inhibition: They may act as inhibitors of essential bacterial enzymes.
- Efflux Pump Inhibition: Some alkaloids can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell.

Further research is required to determine the specific molecular targets and mechanisms of **Thalrugosaminine**'s antibacterial effects. There is currently no evidence to suggest its



involvement in specific host-cell signaling pathways.

Conclusion

Thalrugosaminine is a promising natural product with demonstrated antibacterial properties. This guide has summarized its key physicochemical characteristics and provided an outline of experimental protocols for its study. Further investigation is warranted to fully characterize its spectral properties, elucidate its specific mechanism of antibacterial action, and explore its potential for therapeutic applications.

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- To cite this document: BenchChem. [physical and chemical properties of Thalrugosaminine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581506#physical-and-chemical-properties-of-thalrugosaminine]

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